

# 2-Amino-5-methylpyridine: A Comprehensive Technical Overview for Researchers

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## Compound of Interest

Compound Name: 2-Amino-5-methylpyridine

Cat. No.: B029535

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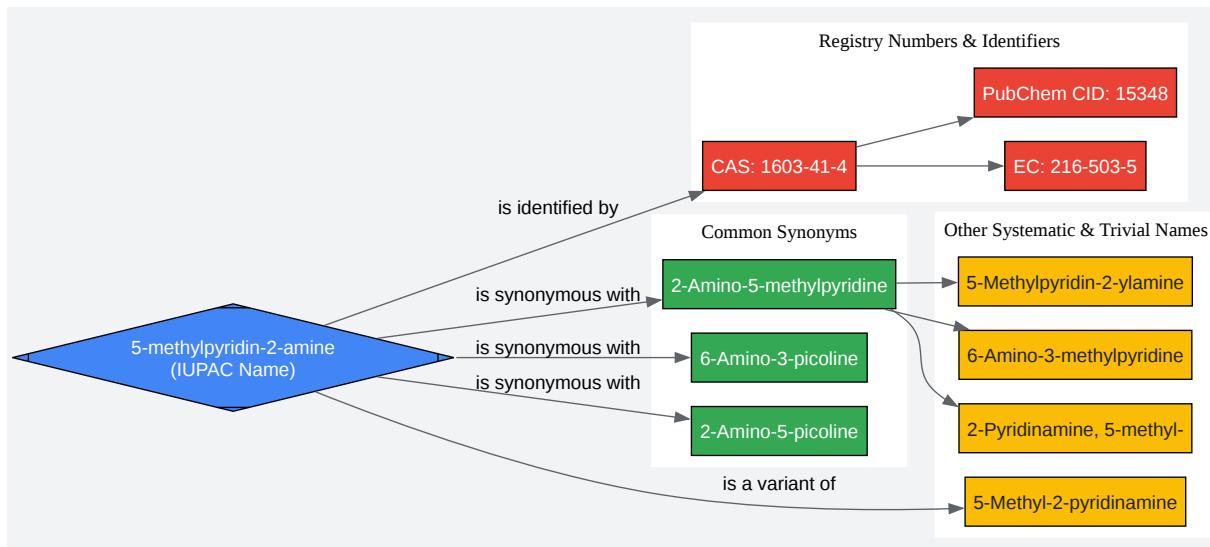
An In-depth Guide to the Nomenclature, Properties, and Synthesis of a Key Chemical Intermediate

This technical guide provides a detailed overview of **2-Amino-5-methylpyridine**, a crucial building block in the development of pharmaceuticals, agrochemicals, and specialty materials. [1] This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a consolidated resource on its nomenclature, physicochemical properties, and experimental protocols.

## Nomenclature and Identification

The systematic identification of a chemical compound is paramount for accurate research and communication. The internationally recognized IUPAC name for this compound is 5-methylpyridin-2-amine.[2][3] However, it is commonly known by several synonyms in commercial and academic literature. Understanding these alternative names is essential for comprehensive literature searches and procurement.

Below is a diagram illustrating the relationship between the primary IUPAC name and its various synonyms.



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Caption: Relationship between the IUPAC name and common synonyms/identifiers for **2-Amino-5-methylpyridine**.

A comprehensive list of synonyms includes:

- 2-Amino-5-picoline[1][4][5]
- 5-Methyl-2-aminopyridine[2][5]
- 5-Methyl-2-pyridinamine[4][5][6]
- 5-Methylpyridin-2-amine[1][2][4]

- 6-Amino-3-methylpyridine[2]
- 6-Amino-3-picoline[4][5]
- NSC 1489[4][5][6]
- NSC 96444[4][5][6]

## Physicochemical Properties

The following table summarizes the key quantitative properties of **2-Amino-5-methylpyridine**, compiled from various chemical data sources.

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub>	[1][2][3][4][5][6]
Molecular Weight	108.14 g/mol	[1][2][4][6]
CAS Number	1603-41-4	[1][2][3][4][5][6]
EC Number	216-503-5	[2]
Appearance	White to light yellow or tan crystalline powder, crystals, or flakes	[1][4][6]
Melting Point	76-77 °C	[4]
Boiling Point	227 °C	[4]
Flash Point	118 °C	[4]
pKa	7.22 (+1) at 25°C	[4]
LogP	1.08	[4]
Solubility	1000 g/L	[4]
InChI Key	CMBSSVKZOPZBKW- UHFFFAOYSA-N	[2][3][4]

## Applications in Synthesis

**2-Amino-5-methylpyridine** is a versatile intermediate in organic synthesis.<sup>[1]</sup> It is particularly valuable in the pharmaceutical industry for the manufacturing of drugs such as Avosentan, the anti-inflammatory agent Pirfenidone, and the hypnotic Zolpidem.<sup>[4]</sup> Its applications also extend to the agrochemical sector for producing pesticides like Fluazuron and in material science for creating specialty polymers.<sup>[1][4]</sup>

## Experimental Protocol: Synthesis

One documented method for the synthesis of **2-Amino-5-methylpyridine** involves the reaction of 3-methyl-pyridine 1-oxide.<sup>[4]</sup> The following protocol is adapted from available literature.

Objective: To synthesize **2-Amino-5-methylpyridine** from 3-methyl-pyridine 1-oxide.

Materials:

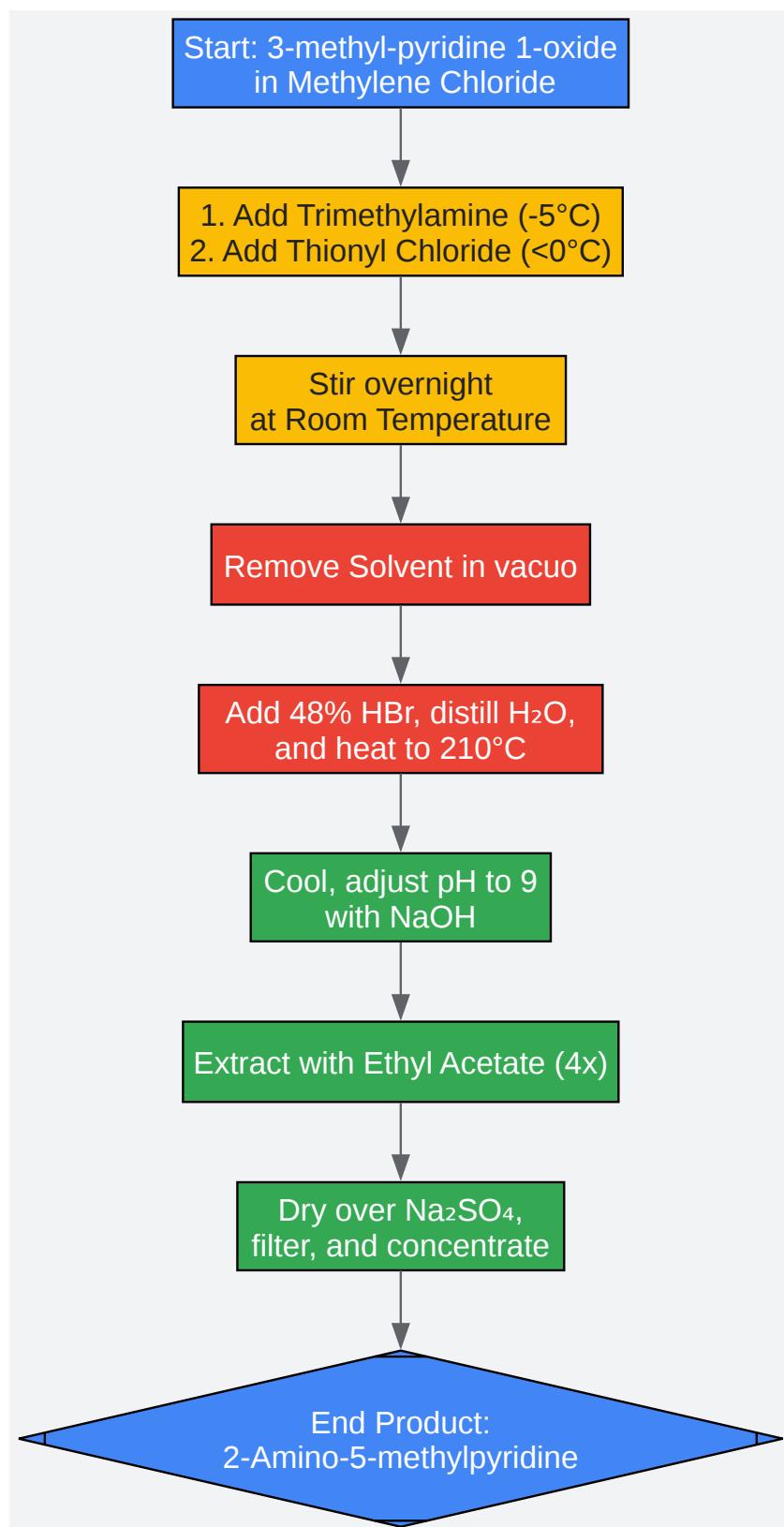
- 3-methyl-pyridine 1-oxide
- Trimethylamine
- Thionyl chloride
- Methylene chloride
- 48% Hydrogen bromide solution
- Dilute sodium hydroxide solution
- Ethyl acetate
- Sodium sulphate

Procedure:

- At -10 °C, condense 2.2 g (0.377 mol) of trimethylamine.

- Add the condensed trimethylamine to a solution of 10.03 g (0.092 mol) of 3-methyl-pyridine 1-oxide in 120 ml of methylene chloride at -5 °C.[4]
- While maintaining the temperature below 0 °C, add 7.9 g (0.11 mol) of thionyl chloride in 15 ml of methylene chloride dropwise over 30 minutes.[4]
- Allow the resulting yellow solution to thaw and stir overnight at room temperature.
- Remove the solvent in vacuo and add 35 ml of a 48% strength hydrogen bromide solution.[4]
- Distill off the water and subsequently heat the mixture to 210 °C.
- Continuously add 48% hydrogen bromide solution dropwise while distilling off water. Monitor the reaction via thin-layer chromatography until completion (approx. 8 hours).[4]
- Cool the mixture and adjust the pH to 9 using a dilute sodium hydroxide solution.[4]
- Extract the product four times with ethyl acetate.
- Combine the organic extracts, dry over sodium sulphate, filter, and concentrate on a rotary evaporator to yield the final product, **2-amino-5-methylpyridine**.[4]

The following diagram outlines the major steps in this synthesis workflow.



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Caption: Workflow for the synthesis of **2-Amino-5-methylpyridine**.

## Safety and Handling

**2-Amino-5-methylpyridine** is classified as toxic if swallowed or in contact with skin and causes skin and serious eye irritation.[4][7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be used when handling this compound.[7] It should be stored in a cool, dark, and inert atmosphere, as it is hygroscopic.[4] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

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